dTDP-L-oleandrose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130832-66-5 |
|---|---|
Molecular Formula |
C17H28N2O14P2 |
Molecular Weight |
546.4 g/mol |
IUPAC Name |
[hydroxy-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxyphosphoryl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C17H28N2O14P2/c1-8-6-19(17(23)18-16(8)22)13-4-10(20)12(31-13)7-29-34(24,25)33-35(26,27)32-14-5-11(28-3)15(21)9(2)30-14/h6,9-15,20-21H,4-5,7H2,1-3H3,(H,24,25)(H,26,27)(H,18,22,23)/t9-,10-,11-,12+,13+,14+,15-/m0/s1 |
InChI Key |
KXTSABXLDGUXAE-BNESJGNISA-N |
SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)OC)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)OC)O |
Other CAS No. |
130832-66-5 |
Synonyms |
deoxythymidine diphosphate-oleandrose dTDP-oleandrose |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Methylation Patterns : The presence of OleY in dTDP-L-oleandrose biosynthesis introduces a 3-O-methyl group absent in L-olivose. This modification enhances membrane permeability in avermectins, enabling potent anthelmintic activity .
- Enzyme Specificity : While OleL and OleU are shared in early steps of L-oleandrose and L-olivose biosynthesis, the absence of OleY in L-olivose pathways restricts structural diversification .
- Functional Impact: dTDP-D-desosamine’s 3-dimethylamino group in erythromycin facilitates ribosomal target binding, whereas dTDP-beta-L-noviose’s 4-O-methyl group in novobiocin optimizes DNA gyrase inhibition .
Genetic and Pathway Divergence
- This compound vs. dTDP-L-Mycarose : Mycarose biosynthesis requires MycB, a 4,5-epimerase absent in oleandrose pathways, resulting in distinct stereochemistry at C-4/C-3. This difference alters antibiotic specificity; mycarose-containing tylosin targets Gram-positive bacteria, whereas oleandrose-linked avermectins target nematodes .
- Evolution of Dehydratases: OleV (2,3-dehydratase) in oleandrose biosynthesis shares homology with MtmV (mithramycin pathway) and SnogH (nogalamycin pathway), but substrate specificity dictates product divergence .
Functional Consequences in Antibiotic Activity
- Avermectins : The 3-O-methyl group of L-oleandrose in avermectins increases lipophilicity, enabling traversal through lipid-rich nematode cuticles .
- Urdamycins: In S. fradiae ΔurdQ/R, expression of oleU/oleL produces urdamycin I/J (L-olivose-linked), whereas urdamycin X (unknown sugar) is absent, highlighting the role of sugar composition in bioactivity .
- Hybrid Molecules : Insertion of oleY into S. albus via plasmid pOLE generates oleandrose-containing hybrids with enhanced antimicrobial spectra compared to olivose derivatives .
Preparation Methods
Core dTDP-Activated Sugar Biosynthesis
The biosynthesis of dTDP-activated deoxysugars universally initiates with d-glucose 1-phosphate (4 ), which undergoes sequential modifications to form dTDP-4-keto-6-deoxy-d-glucose (6 ), a pivotal intermediate. This process involves four enzymes:
-
RmlA (dTDP-glucose synthase): Catalyzes the transfer of dTTP to glucose 1-phosphate, yielding dTDP-d-glucose (5 ).
-
RmlB (dTDP-glucose 4,6-dehydratase): Converts 5 to 6 via dehydration.
These initial steps are conserved across dTDP-sugar pathways, including hypothetical routes to dTDP-L-oleandrose. The intermediate 6 serves as a branching point for divergent pathways, where subsequent enzymes dictate stereochemical and functional group outcomes.
In Vitro Reconstitution Strategies
One-Pot, Multi-Step Enzymatic Synthesis
The synthesis of dTDP-L-daunosamine employed a one-pot, two-step strategy to circumvent intermediate instability and shunt pathways. Applying this approach to this compound would involve:
Step I: Synthesis of dTDP-4-keto-6-deoxy-d-glucose (6 )
-
Enzymes : RmlA (from E. coli), RmlB (from Salmonella enterica), Tmk (dTMP kinase), AckA (acetate kinase).
-
Substrates : d-glucose 1-phosphate, dTMP, ATP, acetyl phosphate.
Step II: Methylation and Stereochemical Modifications
-
C-3 Methylation : A hypothetical S-adenosylmethionine (SAM)-dependent methyltransferase (e.g., OleM from oleandomycin biosynthesis) would methylate 6 at C-3, forming dTDP-3-O-methyl-4-keto-6-deoxy-d-glucose.
-
C-5 Epimerization : A 5-epimerase (analogous to DnmU) would invert the C-5 configuration.
-
C-4 Ketoreduction : An NADPH-dependent 4-ketoreductase (e.g., EryBIV from erythromycin biosynthesis) would reduce the 4-keto group to a hydroxyl with S-stereochemistry.
Challenges in Pathway Engineering
-
Intermediate Instability : Like 6 , methylated and epimerized intermediates may undergo spontaneous decomposition (e.g., hydrolysis to dTDP and aglycones).
-
Enzyme Compatibility : Heterologous enzymes (e.g., methyltransferases) must exhibit activity under shared buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5).
-
Cofactor Recycling : SAM (for methylation) and NADPH (for ketoreduction) require regeneration systems to sustain multi-step reactions.
Comparative Analysis of dTDP-L-Daunosamine and this compound Pathways
Optimizing Methyltransferase Activity
While absent in the provided study, methyltransferases are well-documented in macrolide pathways. For example, Streptomyces antibioticus employs OleM to methylate the 3-OH of L-oleandrose during oleandomycin biosynthesis. Integrating OleM into the dTDP-L-daunosamine pathway framework would require:
Q & A
Basic Research Questions
Q. What are the established biosynthesis pathways for dTDP-L-oleandrose, and how can they be experimentally validated?
- Methodological Answer : The biosynthesis of this compound is linked to antibiotic pathways, particularly in glycosylation steps for secondary metabolites . To validate this pathway, researchers can:
- Use isotopic labeling (e.g., -glucose) to trace precursor incorporation into the sugar moiety via LC-MS.
- Perform enzyme assays with recombinant proteins (e.g., RmlA, RmlB homologs) to confirm catalytic steps.
- Employ gene knockout studies in model organisms (e.g., Streptomyces) to observe phenotypic changes in antibiotic production .
Q. What analytical techniques are recommended for detecting and quantifying this compound in complex biological matrices?
- Methodological Answer :
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Optimize ion-pairing chromatography with reverse-phase columns (C18) and negative-ion mode MS for sensitivity .
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve structural isomers, comparing chemical shifts with synthetic standards .
- Enzymatic Hydrolysis : Validate specificity by treating samples with phosphatases (e.g., calf intestinal phosphatase) to release L-oleandrose for downstream analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound-derived antibiotics?
- Methodological Answer : Discrepancies may arise from strain-specific modifications or assay conditions. Strategies include:
- Comparative Genomics : Analyze biosynthetic gene clusters (BGCs) across strains to identify regulatory or structural variations .
- Standardized Bioassays : Use reference strains (e.g., Bacillus subtilis ATCC 6051) and controlled growth conditions (pH, temperature) to minimize variability .
- Meta-Analysis : Aggregate published data using tools like PRISMA guidelines to identify trends or outliers in bioactivity profiles .
Q. What experimental designs are optimal for studying the role of this compound in antibiotic resistance mechanisms?
- Methodological Answer :
- Gene Silencing : Use CRISPR interference (CRISPRi) to downregulate this compound biosynthesis genes and assess resistance phenotypes .
- Transcriptomics : Perform RNA-seq on treated vs. untreated pathogens to identify efflux pump or modification gene upregulation .
- Structural Modeling : Predict ligand-enzyme interactions (e.g., using AutoDock Vina) to explore this compound binding to resistance proteins .
Q. How can ethical and biosafety concerns be addressed in studies involving genetic manipulation of this compound pathways?
- Methodological Answer :
- Biosafety Protocols : Follow NIH BSL-2 guidelines for handling antibiotic-resistant strains, including double containment and decontamination procedures .
- Ethical Review : Submit genetic modification plans to institutional biosafety committees (IBCs) for approval, emphasizing containment strategies .
- Data Transparency : Share engineered strain sequences via public repositories (e.g., GenBank) to facilitate reproducibility without distributing live organisms .
Methodological Frameworks
Q. What frameworks are recommended for formulating hypotheses about this compound’s role in novel metabolic pathways?
- Methodological Answer :
- FINER Criteria : Ensure hypotheses are Feasible (e.g., accessible strain libraries), Novel (unexplored regulatory nodes), and Relevant (antibiotic discovery) .
- Systems Biology Approaches : Integrate metabolomics and proteomics data (e.g., via KEGG Mapper) to map this compound into broader metabolic networks .
Q. How should researchers design data management plans (DMPs) for long-term storage of this compound-related datasets?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
